An In-depth Technical Guide to the Structure Elucidation of trans-4-m-tolylpyrrolidine-3-carboxylic acid HCl
An In-depth Technical Guide to the Structure Elucidation of trans-4-m-tolylpyrrolidine-3-carboxylic acid HCl
Introduction
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, valued for its three-dimensional architecture which allows for extensive exploration of pharmacophore space.[1] Its derivatives have shown a wide range of biological activities, making them attractive targets in drug discovery.[2] This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the complete structure elucidation of a novel pyrrolidine derivative, trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride.
As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a logical, causality-driven narrative that mirrors the scientific process of structural determination. We will proceed from foundational molecular formula determination to the intricate details of stereochemistry, explaining the "why" behind each experimental choice. Each technique is presented as a self-validating component of a larger, cohesive analytical strategy, ensuring the highest degree of scientific integrity. Our objective is to unambiguously confirm the constitution, connectivity, and stereochemistry of the target molecule presented below.
Postulated Structure (Working Hypothesis):
Figure 1: The hypothesized chemical structure of trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride. The key structural features to be confirmed are the pyrrolidine ring, the m-tolyl substituent, the carboxylic acid group, their connectivity, and the trans relative stereochemistry at the C3 and C4 positions.
Part 1: Foundational Analysis - Elemental Composition and Functional Groups
The initial phase of any structure elucidation focuses on establishing the fundamental building blocks of the molecule: its elemental formula and the primary functional groups it contains.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Expertise & Experience: Before delving into complex NMR or crystallographic studies, it is imperative to determine the molecular formula. High-resolution mass spectrometry is the definitive technique for this purpose, capable of measuring mass-to-charge ratios (m/z) with precision up to the fourth decimal place.[3][4] This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Protocol:
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Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with 0.1% formic acid to promote ionization.[5]
-
Ionization: Electrospray ionization (ESI) is the preferred method for polar molecules like amino acids, as it is a soft ionization technique that typically keeps the molecule intact, yielding a prominent molecular ion peak ([M+H]⁺).[6]
-
Mass Analysis: The ions are analyzed using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[3]
-
Data Analysis: The highly accurate m/z value of the protonated molecular ion is used to calculate the elemental composition using formula calculator software. The software compares the measured mass against theoretical masses for all possible combinations of elements (C, H, N, O, Cl) within a specified mass tolerance (typically <5 ppm).[7]
Data Presentation:
| Parameter | Observed Value | Calculated Value (for C₁₂H₁₇ClNO₂) | Δ (ppm) |
| [M+H]⁺ | 242.0997 | 242.0993 | 1.65 |
Trustworthiness: The low ppm (parts per million) error between the observed and calculated mass provides very high confidence in the assigned molecular formula of C₁₂H₁₆NO₂ for the free base and C₁₂H₁₇ClNO₂ for the hydrochloride salt.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the types of chemical bonds and functional groups present in a molecule.[8] For our target compound, we expect to see characteristic signals for the carboxylic acid, the secondary amine hydrochloride, and the aromatic ring.
Protocol:
-
Sample Preparation: The solid sample is typically analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
-
Data Acquisition: The sample is scanned with infrared radiation over a range of approximately 4000-400 cm⁻¹.
-
Spectral Interpretation: The resulting spectrum is analyzed for characteristic absorption bands.
Data Presentation:
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |
| Carboxylic Acid O-H | 3300-2500 (very broad) | Strong hydrogen bonding in carboxylic acid dimers results in a characteristically broad absorption band.[9] |
| Secondary Amine N-H⁺ | 2800-2400 (broad) | The stretching vibration of the N-H bond in a secondary ammonium salt. |
| Aromatic & Aliphatic C-H | 3100-3000 & 3000-2850 | Stretching vibrations for sp² (aromatic) and sp³ (aliphatic) C-H bonds. |
| Carboxylic Acid C=O | 1760-1690 (strong) | The carbonyl stretch is a very intense and reliable indicator of a carboxylic acid.[9][10] |
| Aromatic C=C | 1600-1450 (multiple bands) | Skeletal vibrations within the tolyl ring. |
| Carboxylic Acid C-O | 1320-1210 | Stretching vibration of the C-O single bond.[9] |
Trustworthiness: The presence of these key bands in the FTIR spectrum provides corroborating evidence for the major functional groups postulated in the structure, validating the findings from HRMS.
Part 2: Unraveling Connectivity and Stereochemistry with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution.[6] We will employ a suite of 1D and 2D NMR experiments to piece together the molecular puzzle.
Experimental Protocol: General NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the HCl salt is likely water-soluble). Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition: All spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Experiments: A standard suite of experiments will be run: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.
¹H NMR: Mapping the Proton Environment
Expertise & Experience: ¹H NMR provides information about the chemical environment, number, and connectivity of protons. We can predict the approximate chemical shifts (δ) and splitting patterns for each proton in our target molecule. The key to confirming the trans stereochemistry lies in the coupling constants (J-values) between H3 and H4 on the pyrrolidine ring.
Data Presentation: Predicted ¹H NMR Signals
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| COOH | 12.0-13.0 | broad singlet | 1H | Highly deshielded acidic proton. |
| NH ₂⁺ | 9.0-10.0 | broad singlet | 2H | Protons on the positively charged nitrogen. |
| Aromatic (Tolyl) | 7.0-7.3 | multiplet | 4H | Protons on the substituted benzene ring. |
| H4 | 3.8-4.2 | multiplet | 1H | Methine proton adjacent to the tolyl group. |
| H3 | 3.5-3.9 | multiplet | 1H | Methine proton adjacent to the COOH group. |
| H2, H5 | 3.2-3.7 | multiplet | 4H | Diastereotopic protons on carbons adjacent to the nitrogen.[11] |
| CH ₃ (Tolyl) | 2.3-2.4 | singlet | 3H | Methyl group protons on the aromatic ring. |
Trustworthiness (Stereochemistry): The relative stereochemistry is determined by the coupling constant between H3 and H4. In substituted pyrrolidines, a trans relationship typically results in a smaller coupling constant (J₃,₄ ≈ 2-5 Hz) compared to a cis relationship (J₃,₄ ≈ 6-10 Hz). This is due to the dihedral angle between the two protons.
¹³C NMR and DEPT: The Carbon Skeleton
Expertise & Experience: ¹³C NMR reveals the number of unique carbon environments, while DEPT-135 experiments differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.
Data Presentation: Predicted ¹³C NMR Signals
| Carbon(s) | Predicted δ (ppm) | DEPT-135 | Rationale |
| C =O | 170-175 | N/A | Carboxylic acid carbonyl carbon.[12] |
| Aromatic (Tolyl) | 120-140 | CH / N/A | Six signals expected for the aromatic carbons. |
| C3, C4 | 50-65 | CH | Methine carbons of the pyrrolidine ring. |
| C2, C5 | 45-55 | CH₂ | Methylene carbons adjacent to the nitrogen.[13] |
| C H₃ (Tolyl) | 20-25 | CH₃ | Methyl carbon on the tolyl group. |
2D NMR: Confirming the Connections
Expertise & Experience: While 1D NMR provides the pieces, 2D NMR shows how they connect. COSY, HSQC, and HMBC experiments are essential for unambiguously assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is used to trace out the proton spin systems.[14]
Visualization: Expected COSY Correlations
Caption: Key H-H COSY correlations within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[15] It is the most reliable way to assign the ¹³C spectrum based on the previously assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are 2-3 bonds away. This is the ultimate tool for piecing together the molecular fragments.[15] For instance, it will show a correlation from the H4 proton to the carbons of the tolyl ring, definitively proving the point of attachment.
Visualization: Key HMBC Correlations for Structural Assembly
Caption: Critical HMBC correlations confirming fragment connectivity.
Part 3: The Gold Standard - Single-Crystal X-ray Crystallography
Expertise & Experience: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography (SC-XRD) offers the most unambiguous and definitive proof of molecular structure.[16][17] It provides a precise three-dimensional map of atomic positions, bond lengths, and bond angles in the solid state.[18]
Authoritative Grounding: SC-XRD is the primary method for determining the absolute configuration of a chiral molecule.[19] For trans-4-m-tolylpyrrolidine-3-carboxylic acid, this technique would not only confirm the trans relationship between the substituents but also determine the absolute configuration (R/S) at each stereocenter if a single enantiomer were crystallized.
Protocol:
-
Crystal Growth: High-quality single crystals are required. This is often the most challenging step and can be achieved by methods like slow evaporation of a solvent, vapor diffusion, or cooling.[19]
-
Data Collection: A suitable crystal (typically >0.1 mm) is mounted on a diffractometer and irradiated with X-rays (e.g., from a Mo or Cu source).[16] The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.
Data Presentation:
| Information Provided by SC-XRD | Significance for Structure Elucidation |
| Atomic Coordinates | Provides a precise 3D model of the molecule. |
| Bond Lengths & Angles | Confirms expected geometries and identifies any unusual strain. |
| Torsion Angles | Unambiguously defines the conformation of the pyrrolidine ring (e.g., envelope or twist). |
| Relative & Absolute Stereochemistry | Provides definitive proof of the trans configuration and the absolute (R/S) configuration.[20] |
| Intermolecular Interactions | Reveals hydrogen bonding and packing arrangements in the crystal lattice. |
Trustworthiness: A successfully solved crystal structure is considered irrefutable evidence of the molecule's three-dimensional architecture, providing the final and most authoritative piece of the puzzle.
Conclusion: A Synthesis of Evidence
The structure elucidation of trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride is a multi-faceted process that relies on the logical integration of data from several orthogonal analytical techniques.
Workflow Summary:
Caption: Overall workflow for structure elucidation.
High-resolution mass spectrometry establishes the elemental formula. FTIR confirms the presence of the key carboxylic acid and amine hydrochloride functional groups. A comprehensive suite of 1D and 2D NMR experiments then pieces together the molecular skeleton, defines the connectivity of all atoms, and provides strong evidence for the trans relative stereochemistry. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing definitive, high-resolution 3D structural proof. Through this rigorous, self-validating process, we can achieve an unambiguous and authoritative structural assignment for any novel chemical entity.
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